3,7-Dimethylocta-2,6-dienyl formate 3,7-Dimethylocta-2,6-dienyl formate 3,7-Dimethylocta-2,6-dienyl formate is a natural product found in Camellia sinensis, Citrus reticulata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 61759-63-5
VCID: VC16779333
InChI: InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

3,7-Dimethylocta-2,6-dienyl formate

CAS No.: 61759-63-5

Cat. No.: VC16779333

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dimethylocta-2,6-dienyl formate - 61759-63-5

Specification

CAS No. 61759-63-5
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name 3,7-dimethylocta-2,6-dienyl formate
Standard InChI InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3
Standard InChI Key FQMZVFJYMPNUCT-UHFFFAOYSA-N
Canonical SMILES CC(=CCCC(=CCOC=O)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3,7-Dimethylocta-2,6-dienyl formate is an aliphatic ester characterized by a branched carbon chain with conjugated double bonds. Its IUPAC name, 3,7-dimethylocta-2,6-dienyl formate, reflects the positions of methyl groups and double bonds within the molecule . The compound is structurally related to geraniol, a monoterpene alcohol, with the hydroxyl group of geraniol replaced by a formate ester moiety.

The molecular formula C11H18O2\text{C}_{11}\text{H}_{18}\text{O}_{2} corresponds to a molar mass of 182.26 g/mol, as calculated from atomic weights . Key identifiers include:

  • CAS Registry Numbers: 61759-63-5 (for the specific stereoisomer) and 105-86-2 (geranyl formate) .

  • InChI Key: FQMZVFJYMPNUCT-UHFFFAOYSA-N .

  • Canonical SMILES: CC(=CCCC(=CCOC=O)C)C .

Stereochemical Considerations

The compound exists in multiple stereoisomeric forms due to the geometry of its double bonds. The (E)-isomer, commonly referred to as geranyl formate, is the biologically prevalent form, whereas the (Z)-isomer (neryl formate) is less common . The InChI string InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3 confirms the (E)-configuration at the 2,6-diene positions .

Natural Occurrence and Biological Roles

Distribution in Flora

3,7-Dimethylocta-2,6-dienyl formate has been isolated from essential oils of several plants:

  • Tea Plants (Camellia sinensis): Contributes to the floral notes of tea aromas .

  • Citrus Species (Citrus reticulata): Enhances the fruity scent of mandarin peels .

  • Daphne odora and Elsholtzia ciliata: Implicated in pollinator attraction and defense mechanisms .

Ecological and Pheromonal Functions

In acarids (mites), this compound acts as an alarm pheromone, alerting conspecifics to predatory threats . Its volatility and specificity make it ideal for interspecies communication. In plants, it serves as a secondary metabolite, potentially deterring herbivores or attracting beneficial insects .

Synthesis and Industrial Production

Conventional Esterification Methods

The synthesis typically involves the reaction of geraniol with formic acid or its derivatives (e.g., formic anhydride). A general reaction scheme is:

Geraniol+HCOORGeranyl Formate+ROH\text{Geraniol} + \text{HCOOR} \rightarrow \text{Geranyl Formate} + \text{ROH}

Advanced Catalytic Approaches

Recent innovations employ solid superacid catalysts such as SO42/TiO2SiO2\text{SO}_4^{2-}/\text{TiO}_2-\text{SiO}_2, which enhance reaction efficiency and selectivity. For example:

  • Catalyst Preparation: Titanium sulfate and tetraethyl orthosilicate undergo sol-gel processing, followed by sulfuric acid impregnation and calcination .

  • Reaction Conditions: Reactions proceed at 50–90°C under reduced pressure (20–50 mmHg), achieving yields exceeding 90% with minimal by-products .

This method circumvents equipment corrosion and simplifies product isolation, making it industrially viable .

Applications in Industry and Research

Fragrance and Flavor Industry

Geranyl formate is prized for its rosy-green odor profile, utilized in:

  • Perfumery: As a top note in floral and citrus compositions.

  • Food Additives: Approved by FEMA (No. 2514) for use in confectionery and beverages .

Biomedical Research

Preliminary studies suggest roles in:

  • Antimicrobial Activity: Inhibiting bacterial growth in plant-pathogen models.

  • Pheromone-Based Pest Control: Disrupting mite communication in agricultural settings .

Spectral Data and Analytical Characterization

Mass Spectrometry (MS)

The molecular ion peak [M]+[\text{M}]^+ at m/z 182 is characteristic, with fragmentation patterns revealing loss of CO (Δm/z=28\Delta m/z = 28) and subsequent cleavage of the terpene chain .

Data Compendium

PropertyValue/DescriptorSource
CAS Number61759-63-5, 105-86-2
Molecular FormulaC11H18O2\text{C}_{11}\text{H}_{18}\text{O}_{2}
Molecular Weight182.26 g/mol
IUPAC Name3,7-dimethylocta-2,6-dienyl formate
SMILESCC(=CCCC(=CCOC=O)C)C
Boiling Point~245°C (estimated)
Density0.91–0.92 g/cm³
Odor DescriptionRosy, green, fruity
Biological RoleAlarm pheromone, plant metabolite

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